molecular formula C17H23N5O2S B11238653 2-(4-Methanesulfonylpiperazin-1-YL)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

2-(4-Methanesulfonylpiperazin-1-YL)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B11238653
M. Wt: 361.5 g/mol
InChI Key: NQWPPQMPVUHHAO-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylpiperazin-1-YL)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methanesulfonylpiperazin-1-YL)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the piperazine and methanesulfonyl groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylpiperazin-1-YL)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonylpiperazin-1-YL)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methanesulfonylpiperazin-1-YL)-6-methylpyrimidin-4-amine: Lacks the N-(4-methylphenyl) group.

    2-(4-Methanesulfonylpiperazin-1-YL)-6-ethyl-N-(4-methylphenyl)pyrimidin-4-amine: Has an ethyl group instead of a methyl group.

Uniqueness

2-(4-Methanesulfonylpiperazin-1-YL)-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H23N5O2S

Molecular Weight

361.5 g/mol

IUPAC Name

6-methyl-N-(4-methylphenyl)-2-(4-methylsulfonylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C17H23N5O2S/c1-13-4-6-15(7-5-13)19-16-12-14(2)18-17(20-16)21-8-10-22(11-9-21)25(3,23)24/h4-7,12H,8-11H2,1-3H3,(H,18,19,20)

InChI Key

NQWPPQMPVUHHAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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